

IUPAC name 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid

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Compound of Interest

Compound Name: 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid

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An In-depth Technical Guide to 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The thiazole nucleus is a privileged scaffold known for a wide spectrum of biological activities, and its substitution with a dichlorophenyl moiety often enhances therapeutic potential.^{[1][2]} This document, intended for researchers, scientists, and drug development professionals, delves into the compound's physicochemical properties, detailed synthetic protocols, known biological activities, and its role as a crucial building block in the development of novel therapeutic agents. By synthesizing data from authoritative sources, this guide offers both a theoretical foundation and practical insights for leveraging this molecule in research and development.

Introduction and Strategic Importance

2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid belongs to a class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry.^[2] The core structure is a composite of three key pharmacophoric features:

- **The 1,3-Thiazole Ring:** A five-membered aromatic heterocycle containing sulfur and nitrogen, the thiazole ring is a cornerstone of many FDA-approved drugs and biologically active

agents.^{[1][3]} Its unique electronic properties and ability to form hydrogen bonds make it an effective scaffold for interacting with various biological targets.^[2]

- **The 2,4-Dichlorophenyl Group:** The presence of chlorine atoms on the phenyl ring significantly impacts the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Dichlorination can enhance potency by occupying specific hydrophobic pockets within an enzyme's active site.
- **The Carboxylic Acid Moiety:** This functional group at the 4-position of the thiazole ring is critical. It can act as a hydrogen bond donor and acceptor, form salts to improve solubility and bioavailability, or serve as a chemical handle for synthesizing esters, amides, and other derivatives to create libraries of new chemical entities.^[4]

The convergence of these three features makes 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid a versatile intermediate and a promising lead structure for targeting a range of diseases, including cancer, inflammation, and microbial infections.^{[5][6][7]}

Physicochemical Properties and Characterization

Accurate characterization is fundamental to ensuring the purity and identity of the compound for any research application. The key properties are summarized below.

Table 1: Physicochemical Properties

Property	Value	Source
IUPAC Name	2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid	Alchem Pharmtech ^[8]
CAS Number	1094355-53-9	Alchem Pharmtech ^{[8][9]}
Molecular Formula	C ₁₀ H ₅ Cl ₂ NO ₂ S	American Elements ^[10] , Alchem Pharmtech ^[9]
Molecular Weight	274.12 g/mol	Alchem Pharmtech ^[9]
Appearance	Solid, typically a white or off-white powder	Generic chemical data
Purity	Typically available at ≥95%	Alchem Pharmtech ^[8]

Spectroscopic Data

Structural confirmation relies on a combination of spectroscopic techniques. While a full dataset for this specific molecule is proprietary, representative data can be inferred from its structure and available spectra for analogues.[\[11\]](#)

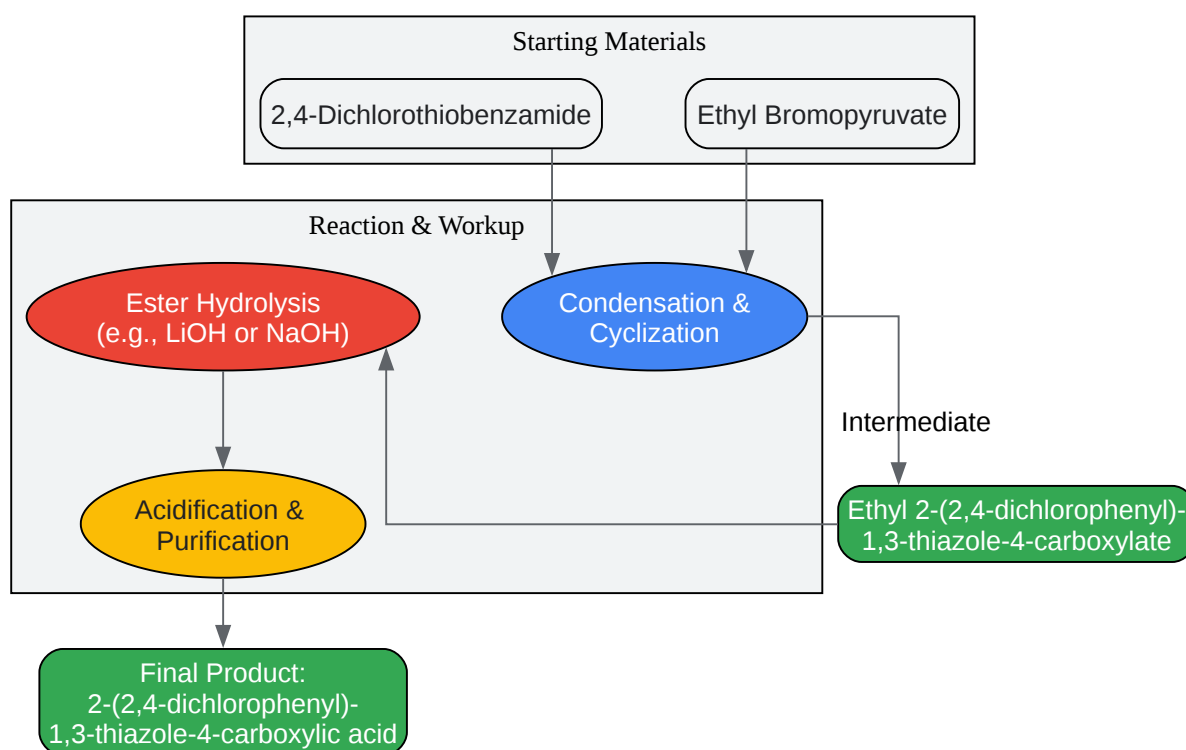
Table 2: Representative Spectroscopic Data

Technique	Expected Observations
¹ H NMR	Aromatic protons on the dichlorophenyl ring (multiplets, ~7.5-8.0 ppm), a singlet for the proton at the 5-position of the thiazole ring (~8.5 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm).
¹³ C NMR	Signals corresponding to the carboxylic acid carbonyl carbon (~160-170 ppm), aromatic carbons of the thiazole and dichlorophenyl rings (~115-155 ppm).
FT-IR (cm ⁻¹)	Broad O-H stretch from the carboxylic acid (~2500-3300 cm ⁻¹), C=O stretch (~1700 cm ⁻¹), C=N and C=C stretches of the aromatic rings (~1500-1600 cm ⁻¹), and C-Cl stretches (~700-800 cm ⁻¹).
Mass Spec (MS)	A molecular ion peak [M] ⁺ or protonated peak [M+H] ⁺ corresponding to the molecular weight, with a characteristic isotopic pattern due to the two chlorine atoms.

Synthesis Pathway and Protocol

The most common and efficient method for synthesizing 2-aryl-thiazole-4-carboxylic acids is a variation of the Hantzsch Thiazole Synthesis. This involves the condensation and cyclization of a thioamide with an α -halocarbonyl compound.

Diagram 1: Hantzsch Synthesis for 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid



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Caption: Hantzsch synthesis workflow.

Detailed Experimental Protocol: Synthesis

This protocol describes the two-step synthesis from commercially available starting materials.

Step 1: Synthesis of Ethyl 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylate

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4-dichlorothiobenzamide (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
- **Addition of Reagents:** Add ethyl bromopyruvate (1.1 eq) to the solution.
- **Reaction:** Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
- **Extraction:** Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product via column chromatography on silica gel to yield the intermediate ester.

Step 2: Hydrolysis to 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid

- **Reaction Setup:** Dissolve the purified ethyl ester from Step 1 in a mixture of THF and water.
- **Hydrolysis:** Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until all the starting ester has been consumed.
- **Acidification:** Cool the reaction mixture in an ice bath and slowly acidify with 1N hydrochloric acid (HCl) until the pH is approximately 2-3. A precipitate should form.
- **Isolation:** Collect the solid precipitate by vacuum filtration.
- **Purification:** Wash the solid with cold water and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

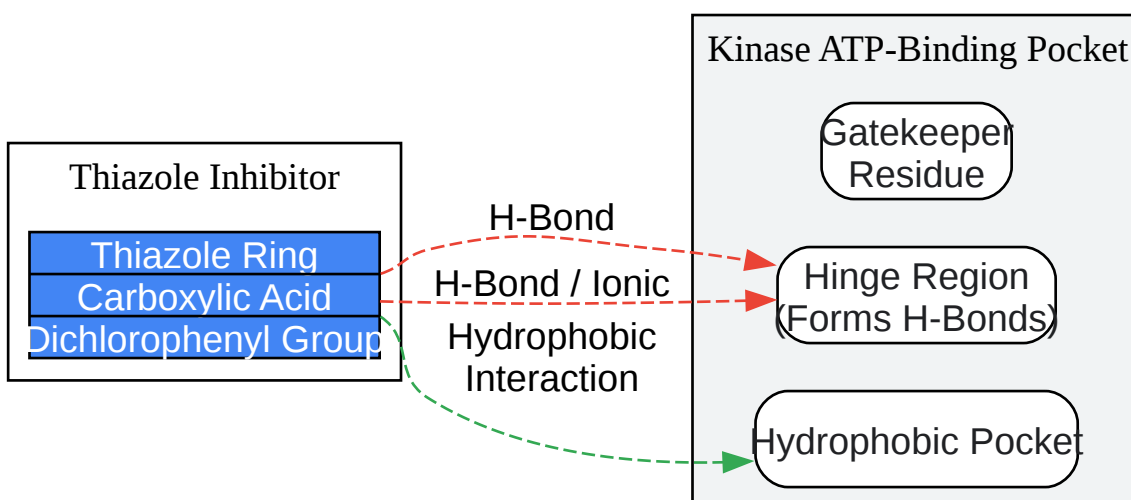
Biological Activities and Potential Mechanisms of Action

While specific studies on 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid are often part of proprietary drug discovery programs, the broader class of thiazole derivatives has been extensively evaluated, revealing a wide range of biological activities.[\[3\]](#)

Key Therapeutic Areas:

- **Anti-inflammatory:** Thiazole derivatives have been designed as potent anti-inflammatory agents.[\[7\]](#) A study on related compounds demonstrated that they can inhibit cyclooxygenase-2 (COX-2) and suppress the production of tumor necrosis factor-alpha (TNF- α), key mediators of inflammation.[\[7\]](#)
- **Anticancer:** The thiazole scaffold is a key component of several kinase inhibitors.[\[6\]](#) Derivatives are being investigated as inhibitors of targets like c-Met kinase, which is implicated in tumor growth and metastasis.[\[6\]](#) The dichlorophenyl group can effectively anchor the molecule in the ATP-binding pocket of such kinases.
- **Antimicrobial:** The thiazole ring is present in many antimicrobial and antifungal agents.[\[5\]](#) These compounds can disrupt microbial cellular processes, making them valuable for addressing resistant bacterial and fungal strains.[\[5\]](#)
- **Antioxidant:** Certain thiazole-carboxamide derivatives have shown exceptional antioxidant potential, in some cases far exceeding that of standard controls like Trolox.[\[12\]](#)

Diagram 2: Putative Mechanism - Kinase Inhibition



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Caption: Binding of a thiazole inhibitor to a kinase active site.

This diagram illustrates a common mechanism where the thiazole acts as a scaffold. The nitrogen atom can form hydrogen bonds with the kinase hinge region, while the dichlorophenyl group occupies a hydrophobic pocket, leading to potent and selective inhibition.

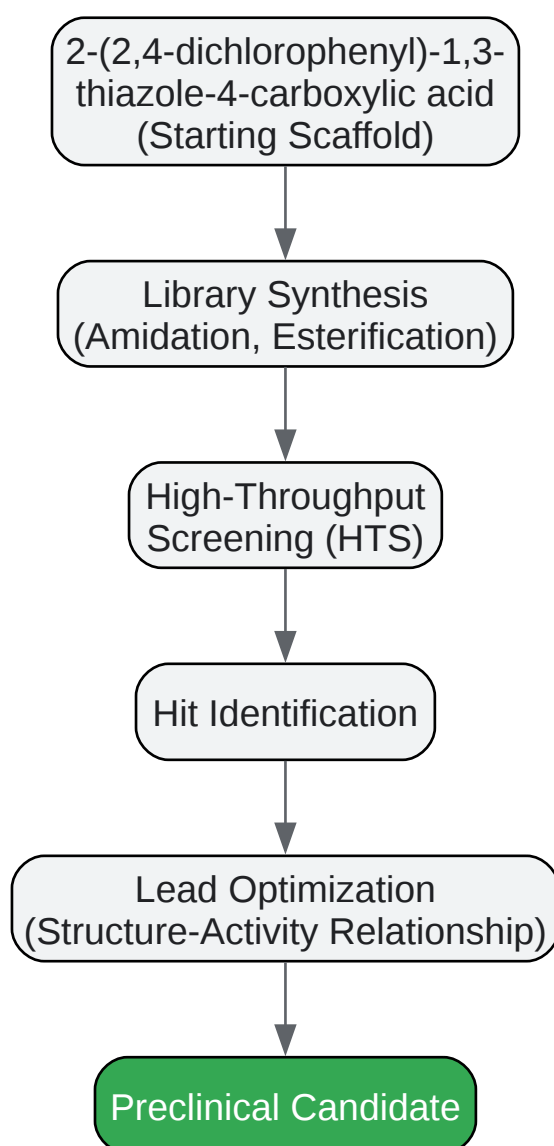
Applications in Research and Drug Development

The primary value of 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid for researchers lies in its utility as a versatile chemical building block.^{[5][13]}

- **Scaffold for Library Synthesis:** The carboxylic acid group provides a reactive handle for creating large libraries of amide or ester derivatives. These libraries can then be screened against a wide array of biological targets to identify new hit compounds.
- **Fragment-Based Drug Design (FBDD):** The molecule itself or its core fragments can be used in FBDD campaigns to identify small molecules that bind weakly to a target. These initial hits are then optimized and grown into more potent drug candidates.
- **Intermediate for Agrochemicals:** Similar to pharmaceuticals, the thiazole core is effective in agrochemicals, serving as a key intermediate in the synthesis of novel fungicides and herbicides.^{[5][14]}

- Reference Standard: In analytical chemistry, this high-purity compound can be used as a reference standard for the quantification of related substances in various analytical methods, such as HPLC or GC-MS.[14][15]

Diagram 3: Drug Discovery Workflow



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Caption: Role of the title compound in a drug discovery pipeline.

Conclusion

2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid is more than just a chemical compound; it is a strategic tool for innovation in the life sciences. Its robust synthesis, combined with the proven biological relevance of its constituent parts, makes it an invaluable asset for drug discovery and development. The insights and protocols provided in this guide are intended to equip researchers with the foundational knowledge required to effectively utilize this potent scaffold in their pursuit of novel therapeutic and agrochemical solutions.

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